molecular formula C20H18N4O4 B2762955 1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-54-2

1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2762955
CAS RN: 879071-54-2
M. Wt: 378.388
InChI Key: RWLGKNVFSPXBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

MPNP’s structural features make it an attractive candidate for drug development. Researchers have investigated its potential as an antiviral, anticancer, or anti-inflammatory agent. Computational studies, along with experimental techniques like FT-IR, NMR, and UV-vis spectroscopy, provide insights into its behavior and interactions with biological targets .

Nonlinear Optical Materials

The conjugated system in MPNP suggests that it could exhibit nonlinear optical properties. Researchers have explored its potential as a material for optical devices, such as second harmonic generation (SHG) or electro-optic modulation. Theoretical calculations and experimental characterization contribute to understanding its optical behavior .

Natural Bond Orbital (NBO) Analysis

NBO analysis helps elucidate the nature of chemical bonding within MPNP. By examining electron density distribution and bond strengths, researchers gain insights into its stability, reactivity, and electronic properties. This information is valuable for designing novel materials or predicting chemical reactions .

Molecular Docking Studies

MPNP’s binding affinity to specific protein targets can be assessed through molecular docking simulations. Researchers investigate its interaction with enzymes, receptors, or other biomolecules. In the context of infectious diseases, such as SARS-CoV-2, docking studies may reveal potential therapeutic targets .

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Understanding MPNP’s pharmacokinetics and safety profile is crucial for drug development. ADMET studies evaluate its behavior in biological systems, including absorption, distribution, metabolism, and potential toxicity. Predictive models guide further investigations .

Material Science and Nanotechnology

MPNP’s unique structure may find applications in nanomaterials. Researchers explore its use as a building block for functional materials, such as nanoparticles, nanocomposites, or sensors. Tailoring its properties through modifications allows for diverse applications .

properties

IUPAC Name

2,4-dimethyl-7-(naphthalen-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-22-17-16(18(25)23(2)20(22)26)24-10-15(28-19(24)21-17)11-27-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGKNVFSPXBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

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